molecular formula C15H23ClN2O2 B11833466 benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride CAS No. 1217693-52-1

benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride

Cat. No.: B11833466
CAS No.: 1217693-52-1
M. Wt: 298.81 g/mol
InChI Key: ZKELFSSEDAZDDR-UQKRIMTDSA-N
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Description

Benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method involves dissolving piperazine hexahydrate in absolute ethanol and adding benzyl chloride while maintaining the temperature at 65°C. The reaction mixture is then cooled, and the product is isolated through filtration and drying .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxidized forms.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets within the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific piperazine core structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

1217693-52-1

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl (2S)-2-propylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-16-9-10-17(14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H/t14-;/m0./s1

InChI Key

ZKELFSSEDAZDDR-UQKRIMTDSA-N

Isomeric SMILES

CCC[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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